

An In-depth Technical Guide to the Physical Properties of 2-Bromoacetaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bromoacetaldehyde**

Cat. No.: **B098955**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **2-bromoacetaldehyde** (CAS No: 17157-48-1). The information herein is intended to support laboratory research, chemical synthesis, and drug development activities by providing reliable data and established experimental methodologies.

Core Physical Properties

2-Bromoacetaldehyde is a reactive organic compound that serves as a valuable intermediate in various synthetic processes. A thorough understanding of its physical characteristics is essential for its safe handling, application in reactions, and for the purification of its products. The experimentally determined and estimated physical properties of **2-bromoacetaldehyde** are summarized below. It is important to note that some values in the literature show slight variations, which are presented here to provide a comprehensive view.

Data Presentation: Physical Properties of 2-Bromoacetaldehyde

Property	Value	Source(s)
Molecular Formula	C_2H_3BrO	[1]
Molecular Weight	122.95 g/mol	[2]
Boiling Point	93.7 °C at 760 mmHg	[1]
109.35 °C (estimate)		
Melting Point	136-138 °C	
Density	1.706 g/cm ³	[1]
1.7515 g/cm ³ (rough estimate)		
Refractive Index (n ²⁰ /D)	1.446	[1]
1.4486 (estimate)		
Flash Point	73.6 °C	[1]
Solubility	Immiscible in water. Soluble in chloroform and methanol (slightly).	[3] [4]

Experimental Protocols

Detailed methodologies for the synthesis of **2-bromoacetaldehyde** and the determination of its key physical properties are outlined below. These protocols are based on established chemical literature and provide a foundation for laboratory practice.

Synthesis of 2-Bromoacetaldehyde via Ozonolysis

A common and effective method for the preparation of anhydrous **2-bromoacetaldehyde** is through the ozonolysis of 1,4-dibromo-2-butene.[\[5\]](#)

Materials:

- 1,4-dibromo-2-butene
- Methylene chloride (CH_2Cl_2)

- Triphenylphosphine (PPh_3)
- Ozone source
- Reaction flask equipped with a gas inlet tube and a low-temperature thermometer
- Distillation apparatus

Procedure:

- Dissolve 1,4-dibromo-2-butene in methylene chloride in a reaction flask and cool the solution to -78 °C using a dry ice/acetone bath.
- Bubble ozone through the solution until a persistent blue color is observed, indicating an excess of ozone.
- Purge the solution with nitrogen gas to remove the excess ozone.
- Slowly add triphenylphosphine to the reaction mixture.
- Allow the reaction to warm to room temperature.
- The resulting **2-bromoacetaldehyde** can be purified by distillation.^[5] The purified compound can be stored as a 1 M solution in hexane for several weeks without significant decomposition.^[5]

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid can be accurately determined using a small amount of sample with the Thiele tube method.^{[6][7]}

Apparatus:

- Thiele tube
- Thermometer
- Small test tube (e.g., Durham tube)

- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner)
- Mineral oil

Procedure:

- Fill the Thiele tube with mineral oil to a level above the side arm.
- Place a small amount of **2-bromoacetaldehyde** into the small test tube.
- Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.
- Attach the test tube to the thermometer and immerse it in the oil bath of the Thiele tube.
- Gently heat the side arm of the Thiele tube.
- Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- When a continuous stream of bubbles is observed, remove the heat source.
- The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[6][7]

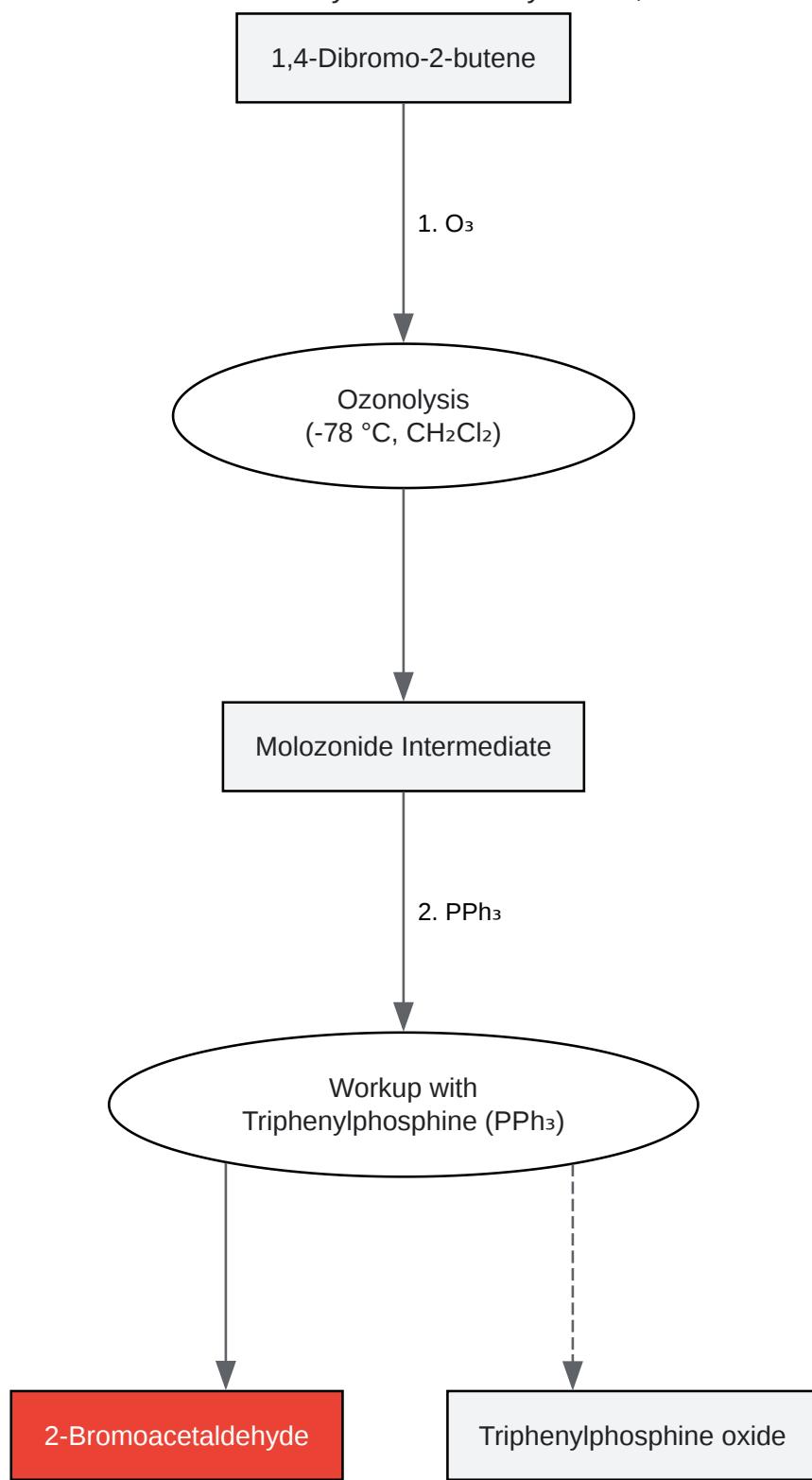
Determination of Refractive Index

The refractive index is a characteristic property of a substance and can be measured using a refractometer.[8][9]

Apparatus:

- Refractometer (e.g., Abbe refractometer)
- Constant temperature water bath
- Dropper

- Lint-free tissue
- Acetone (for cleaning)


Procedure:

- Ensure the prism of the refractometer is clean and dry.
- Calibrate the refractometer with a standard sample of known refractive index.
- Using a dropper, place a few drops of 2-**bromoacetaldehyde** onto the prism.
- Close the prism and allow the sample to equilibrate to the desired temperature (typically 20 °C), which can be maintained by a circulating water bath.[\[8\]](#)
- Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus.
- Read the refractive index from the scale.
- Clean the prism thoroughly with a soft tissue and a suitable solvent like acetone after the measurement.[\[8\]](#)

Mandatory Visualization

The following diagram illustrates a common synthetic pathway for 2-**bromoacetaldehyde**.

Synthesis of 2-Bromoacetaldehyde via Ozonolysis of 1,4-Dibromo-2-butene

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-bromoacetaldehyde** via ozonolysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Acetaldehyde, bromo- | C₂H₃BrO | CID 105131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Bromoacetaldehyde diethyl acetal | 2032-35-1 [chemicalbook.com]
- 5. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 2-Bromoacetaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098955#physical-properties-of-2-bromoacetaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com